(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Catalog No.
S14646136
CAS No.
M.F
C10H10F3N
M. Wt
201.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ami...

Product Name

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

IUPAC Name

(1S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m0/s1

InChI Key

PRXYRXUXPMGIBU-VIFPVBQESA-N

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(F)(F)F

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2C(F)(F)F

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral compound characterized by the presence of a trifluoromethyl group attached to the indene structure. Its molecular formula is C10H10F3NC_{10}H_{10}F_3N and it has a molecular weight of 237.65 g/mol. The compound exhibits significant interest due to its unique structural features and potential biological activities.

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making this compound a candidate for various pharmaceutical applications. The indene moiety contributes to its aromatic characteristics, which can influence its reactivity and interaction with biological systems.

  • Electrophilic Substitution: The presence of the trifluoromethyl group can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the indene ring.
  • Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of various derivatives that could exhibit different biological properties.
  • Nucleophilic Attack: The amine functionality allows for nucleophilic attack on electrophiles, potentially leading to the formation of amine derivatives or other functionalized products.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Specific studies on (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine have suggested potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

The compound's unique structure may also contribute to its activity as an inhibitor of certain enzymes or receptors, although detailed studies on its specific biological targets are still necessary.

Several synthetic pathways exist for the preparation of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine:

  • Trifluoromethylation Reactions: Utilizing hypervalent iodine reagents for the introduction of trifluoromethyl groups into indene derivatives has been reported . This method allows for selective functionalization at specific positions on the indene ring.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction can yield the desired amine product through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  • Chiral Resolution: Given that (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral molecule, methods such as chiral chromatography or asymmetric synthesis can be employed to obtain the pure enantiomer from racemic mixtures.

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting central nervous system disorders or other therapeutic areas.
  • Material Science: Its unique properties might be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies involving (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine focus on its binding affinities with biological targets. Preliminary data suggest that this compound may interact with certain neurotransmitter receptors or enzymes involved in metabolic pathways. Further studies are required to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine68755-41-90.98Different position of trifluoromethyl group
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine808756-84-50.98Variation in trifluoromethyl positioning
(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine1213068-45-10.95Different stereochemistry
(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ammonium hydrochloride1212909-10-80.98Structural variation with ammonium salt

These compounds illustrate variations in the position of the trifluoromethyl group and stereochemistry, highlighting how these changes can influence their chemical properties and biological activities. The unique combination of features found in (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amines sets it apart from these similar compounds and underscores its potential utility in research and application.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.07653381 g/mol

Monoisotopic Mass

201.07653381 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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